1,3,3-Trimethyl-2-oxindol-5-carbonsäure

Übersicht

Beschreibung

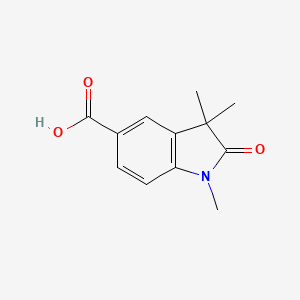

1,3,3-Trimethyl-2-oxindole-5-carboxylic acid is a heterocyclic organic compound with a molecular formula of C12H13NO3. It is a derivative of oxindole, characterized by the presence of a carboxylic acid group at the 5-position and three methyl groups at the 1, 3, and 3 positions.

Wissenschaftliche Forschungsanwendungen

1,3,3-Trimethyl-2-oxindole-5-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes

Wirkmechanismus

Mode of Action

It’s crucial to understand how this compound interacts with its targets and the resulting changes .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how these factors influence 1,3,3-trimethyl-2-oxindole-5-carboxylic acid is currently unavailable .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-oxindole-5-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring system. For this specific compound, the starting materials would include a suitable ketone or aldehyde with the necessary substituents to yield the desired product .

Industrial Production Methods

Industrial production of 1,3,3-Trimethyl-2-oxindole-5-carboxylic acid may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent transformation into the final product. The exact methods can vary depending on the scale and specific requirements of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1,3,3-Trimethyl-2-oxindole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,3,3-Trimethyl-2-oxoindoline-5-carboxylic acid

- 2,3,3-Trimethylindoline-5-carboxylic acid

- 1,3,3-Trimethyl-2-oxo-5-indolinecarboxylic acid

Uniqueness

1,3,3-Trimethyl-2-oxindole-5-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biologische Aktivität

1,3,3-Trimethyl-2-oxindole-5-carboxylic acid is a compound belonging to the oxindole family, which has garnered attention in scientific research due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 1,3,3-trimethyl-2-oxindole-5-carboxylic acid can be represented as follows:

This compound features a carboxylic acid group and an oxindole moiety, which are crucial for its biological interactions.

Antimicrobial Activity

Research indicates that 1,3,3-trimethyl-2-oxindole-5-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Properties

1,3,3-Trimethyl-2-oxindole-5-carboxylic acid has also been investigated for its anticancer potential. Studies have demonstrated its ability to inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells.

- Apoptosis Induction : It activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

A notable study reported that treatment with this compound resulted in a 50% reduction in cell viability in HeLa cells at a concentration of 20 µM after 48 hours .

The biological activity of 1,3,3-trimethyl-2-oxindole-5-carboxylic acid is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cell signaling pathways.

- Receptor Modulation : It can bind to receptors influencing cell growth and apoptosis.

These interactions lead to a cascade of biochemical events that culminate in antimicrobial and anticancer effects .

Study on Anticancer Activity

A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various oxindole derivatives, including 1,3,3-trimethyl-2-oxindole-5-carboxylic acid. The findings indicated that this compound significantly inhibited tumor growth in xenograft models when administered at doses of 50 mg/kg .

Metabolomics Analysis

A metabolomics study assessed the metabolic profile changes in cancer cells treated with this compound. The analysis revealed alterations in key metabolic pathways associated with energy production and biosynthesis, suggesting that the compound affects cellular metabolism as part of its anticancer mechanism .

Eigenschaften

IUPAC Name |

1,3,3-trimethyl-2-oxoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-12(2)8-6-7(10(14)15)4-5-9(8)13(3)11(12)16/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJVVMYLEYLDLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)C(=O)O)N(C1=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301008898 | |

| Record name | 1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896160-47-7 | |

| Record name | 1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.